molecular formula C15H12N2S2 B2483029 3-Anilino-4-phenyl-1,3-thiazole-2-thione CAS No. 71399-75-2

3-Anilino-4-phenyl-1,3-thiazole-2-thione

Cat. No. B2483029
CAS RN: 71399-75-2
M. Wt: 284.4
InChI Key: FZAIJITYRWUEAC-UHFFFAOYSA-N
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Description

“3-Anilino-4-phenyl-1,3-thiazole-2-thione” is a derivative of thiazole, which is a heterocyclic organic compound. Thiazole has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The molecular structure of “3-Anilino-4-phenyl-1,3-thiazole-2-thione” can be inferred from its name and the general structure of thiazoles. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis Approaches and Intermediate Compounds

3-Anilino-4-phenyl-1,3-thiazole-2-thione and its derivatives have been synthesized through various chemical routes, often involving reactions with aniline, carbon disulfide, and different α-haloketone compounds. The compounds have been identified as useful intermediates in chemical syntheses, and their structures have been confirmed using techniques like IR, ~1H-NMR (Lin Yan-fang, 2007), (H. Leopold & T. Strassner, 2017).

Synthesis of Heterocyclic Compounds

Research has shown the synthesis of various heterocyclic compounds like 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives through multi-component reactions, indicating the versatility of 3-Anilino-4-phenyl-1,3-thiazole-2-thione in forming complex molecular structures (J. Safaei‐Ghomi et al., 2012), (H. Shahbazi-Alavi et al., 2019).

Industrial and Material Applications

Tribology and Corrosion Inhibition

Compounds similar to 3-Anilino-4-phenyl-1,3-thiazole-2-thione have been studied for their tribological behaviors, indicating potential applications in industrial lubricants and as corrosion inhibitors. The studies show these compounds can form protective films on metal surfaces, enhancing their tribological performance (F. Zhu et al., 2009), (Yang Hongxia, 2010).

Synthesis of Advanced Materials

The compound's derivatives have been used in synthesizing advanced materials like polyheterocycles, indicating its utility in creating new, potentially useful materials with high thermal stability and unique electrical properties (Y. Saegusa et al., 1994).

Future Directions

Thiazoles and their derivatives have been found to have diverse biological activities and have been the subject of much research . Therefore, “3-Anilino-4-phenyl-1,3-thiazole-2-thione” and similar compounds could be good starting points for the development of new drugs . Future research could focus on enhancing their activity and decreasing potential toxic side effects .

properties

IUPAC Name

3-anilino-4-phenyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S2/c18-15-17(16-13-9-5-2-6-10-13)14(11-19-15)12-7-3-1-4-8-12/h1-11,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAIJITYRWUEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=S)N2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Anilino-4-phenyl-1,3-thiazole-2-thione

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